Cascaroside C

Description

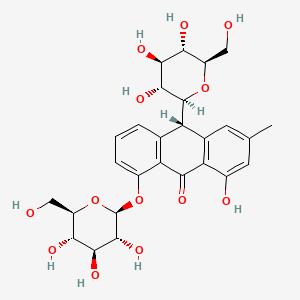

Structure

2D Structure

3D Structure

Properties

CAS No. |

53823-09-9 |

|---|---|

Molecular Formula |

C27H32O13 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

(10S)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |

InChI |

InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |

InChI Key |

GQPFUOPPYJYZHE-ZHVWOXMGSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Origin of Cascaroside C

Biological Sources and Distribution

Cascaroside C is a significant bioactive compound naturally occurring in the plant kingdom. biosynth.comcymitquimica.com Its primary and most well-documented source is the aged bark of Frangula purshiana (synonym Rhamnus purshiana), commonly known as Cascara Sagrada. biosynth.comwikipedia.orgcaringsunshine.com This plant, belonging to the Rhamnaceae family, is native to western North America. pharmacy180.com Within the bark, this compound is part of a complex mixture of hydroxyanthracene glycosides, which collectively account for approximately 8% of the bark's mass. wikipedia.org

Structurally, this compound is an anthrone (B1665570) diglycoside. chemfaces.comrsc.org Research employing partial hydrolysis, NMR spectroscopy, and other chemical and optical methods has elucidated its precise structure. chemfaces.comresearchgate.net It is specifically the 8-O-β-D-glucoside of chrysaloin. pharmacy180.comchemfaces.com Chrysaloin, the C-glycoside component, is itself a diastereomeric mixture of 10-(R)- and 10-(S)-desoxyglucosyl chrysophanol (B1684469) anthrone. chemfaces.com Therefore, this compound is more formally described as an 8-O-β-D-glucoside of 10-(R)(S)-desoxyglucosyl chrysophanol anthrone. chemfaces.com

This compound co-occurs with several structurally related compounds in Rhamnus purshiana. The primary glycosides found in the bark are known as cascarosides, with Cascarosides A, B, C, and D being the major constituents. pharmacy180.comminia.edu.eg Cascarosides A and B are derived from the aglycone aloin (B1665253), while Cascarosides C and D are derived from chrysaloin. pharmacy180.com The total cascaroside fraction constitutes 60-70% of the total hydroxyanthracene glycoside content in the bark. chemfaces.com

While other species within the Rhamnus genus, such as R. fallax and R. californica, have been noted as potential substitutes for R. purshiana, the detailed phytochemical analysis confirming the presence of this compound in these related species is not extensively documented in the available literature. pharmacy180.com

| Cascaroside | Core Aglycone (C-Glycoside) | Anthrone Base |

|---|---|---|

| Cascaroside A & B | Barbaloin (Aloin) | Aloe-emodin (B1665711) anthrone |

| This compound & D | Chrysaloin (11-Deoxyaloin) | Chrysophanol anthrone |

Beyond the Rhamnus genus, this compound has been identified in other plant families known for producing anthraquinone (B42736) derivatives. Notably, its presence has been confirmed in the roots of several species of the Rheum (rhubarb) genus, which belongs to the Polygonaceae family. Specific species reported to contain this compound include Rheum emodi and Rheum australe. nih.govresearchgate.netnih.govresearchgate.net In a study on Rheum emodi, this compound was isolated alongside its diastereomer Cascaroside D and other related anthrone C-glucosides like cassialoin. researchgate.netnih.gov

Furthermore, phytochemical investigations have led to the isolation of this compound from Cassia abbreviata, a member of the Fabaceae family. nih.gov The genus Cassia (often classified with Senna) is a well-known source of different anthraquinone glycosides, such as sennosides, which are structurally distinct from cascarosides. ekb.egresearchgate.netslideshare.net The occurrence of this compound in Cassia and Rheum indicates a broader distribution than initially confined to the Rhamnaceae family. nih.govnih.gov However, its presence has not been reported in other major anthraquinone-producing genera like Aloe. researchgate.net

The natural production of this compound by microorganisms has not been documented in scientific literature. While various microbes are known producers of other secondary metabolites, including some polyketides and carotenoids, they are not recognized as a natural source of cascarosides. mdpi.comnih.govmdpi.comresearchgate.net

However, the enzymatic machinery required for the types of reactions involved in this compound synthesis exists in microbial systems. Research has shown that microbial enzymes, particularly glycosyltransferases, can be used to glycosylate a wide array of natural products, including anthraquinones. researchgate.netresearchgate.netmdpi.com For example, UDP-dependent glycosyltransferases (UGTs) from bacteria have been successfully employed to attach sugar moieties to various phenolic compounds. researchgate.netelifesciences.org This demonstrates the potential for engineered bioproduction of this compound or related glycosides in microbial hosts, even though they are not known to produce it naturally.

It is also important to distinguish production from metabolism. While there is no evidence of microbial bioproduction, intestinal bacteria play a crucial role in the metabolic activation of cascarosides in the human gut, converting them into their active aglycone forms. nih.gov

Elucidation of Biosynthetic Pathways

The biosynthesis of the anthrone core of this compound, chrysophanol anthrone, proceeds via the polyketide pathway, also known as the acetate (B1210297) pathway. uomustansiriyah.edu.iq This is the primary route for the formation of most emodin-type anthraquinones in higher plants. This pathway begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units in a series of Claisen condensation reactions.

For an anthraquinone like chrysophanol, the biosynthesis involves the head-to-tail condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. This chain, while bound to an acyl carrier protein (ACP) as part of the polyketide synthase (PKS) enzyme complex, undergoes a series of folding and intramolecular condensations (cyclizations). The specific folding pattern dictates the final aromatic structure. Subsequent aromatization and, in this case, a specific reductive modification lead to the formation of the chrysophanol anthrone skeleton. Isotopic labeling studies on related anthrones, such as aloin in Aloe species, have confirmed the incorporation of acetate into the aglycone moiety, providing strong evidence for the operation of the polyketide pathway. thieme-connect.com

The formation of this compound from its anthrone aglycone involves two distinct enzymatic glycosylation steps, resulting in a molecule that is both a C-glycoside and an O-glycoside. minia.edu.egcontaminantdb.ca

C-Glycosylation: The first step is the formation of the C-glycosidic bond. An activated sugar, typically UDP-glucose, is attached to the C-10 position of the chrysophanol anthrone molecule. This reaction, catalyzed by a specific C-glycosyltransferase, forms a direct carbon-carbon bond between the anomeric carbon of the glucose and the anthrone core. This creates the intermediate compound known as chrysaloin (or 11-deoxyaloin). pharmacy180.comthieme-connect.com This C-C linkage is notably resistant to acid hydrolysis. uomustansiriyah.edu.iq Based on studies of other natural glycosides, C-glycosylation is generally believed to precede O-glycosylation. thieme-connect.com

O-Glycosylation: The second step is the attachment of another glucose molecule via an oxygen bridge. The chrysaloin intermediate serves as the acceptor molecule. An enzyme, specifically a UDP-dependent glycosyltransferase (UGT), catalyzes the transfer of a glucose moiety from a UDP-glucose donor to the hydroxyl group at the C-8 position of the chrysaloin molecule. researchgate.netnih.gov This enzymatic O-glycosylation results in the final structure of this compound. chemfaces.com UGTs are a large family of enzymes in plants responsible for glycosylating a wide range of secondary metabolites, thereby altering their solubility, stability, and biological activity. researchgate.netmdpi.com

| Compound Name | Classification |

|---|---|

| Acetyl-CoA | Biosynthetic Precursor |

| Aloe-emodin | Anthraquinone |

| Aloe-emodin anthrone | Anthrone |

| Barbaloin (Aloin) | Anthrone C-Glycoside |

| Cascaroside A | Anthrone C,O-Diglycoside |

| Cascaroside B | Anthrone C,O-Diglycoside |

| This compound | Anthrone C,O-Diglycoside |

| Cascaroside D | Anthrone C,O-Diglycoside |

| Cassialoin | Anthrone C-Glycoside |

| Chrysaloin (11-Deoxyaloin) | Anthrone C-Glycoside |

| Chrysophanol | Anthraquinone |

| Chrysophanol anthrone | Anthrone |

| Malonyl-CoA | Biosynthetic Precursor |

| Sennosides | Dianthrone Glycoside |

| UDP-glucose | Sugar Donor |

Advanced Tracer Studies for Precursor Incorporation (e.g., Isotopic Labeling)

Advanced tracer studies utilizing isotopic labeling are powerful techniques to elucidate the biosynthetic pathways of complex natural products like this compound. While specific published studies tracing the complete pathway of this compound are not extensively available, the principles of these methods, applied to related anthraquinone glycosides, provide a clear framework for how its origins are investigated. These studies involve feeding a plant or cell culture with a precursor molecule containing a "heavy" isotope (e.g., ¹³C or ¹⁴C) and then tracking the position of this label in the final molecule. nih.gov

The biosynthesis of the aglycone core of this compound, an emodin (B1671224) oxanthrone derivative, is presumed to follow the polyketide pathway. researchgate.netphiladelphia.edu.jo In this pathway, the backbone is assembled from acetate units. Isotopic labeling experiments using ¹³C-labeled acetate would be a primary strategy to confirm this. By feeding [1-¹³C]-acetate and [2-¹³C]-acetate separately, researchers can determine the folding pattern of the polyketide chain that forms the tricyclic anthrone nucleus. The specific locations of the ¹³C labels in the resulting this compound molecule, identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would reveal the precise origin of each carbon atom. nih.gov

Furthermore, the glucose moieties of this compound, linked as both a C-glycoside and an O-glycoside, originate from primary metabolism. The incorporation of these sugars can be traced by supplying isotopically labeled glucose (e.g., [U-¹³C₆]-glucose) to the biological system. nih.gov This allows researchers to follow the path of glucose from uptake into the cell to its activation as a sugar nucleotide (e.g., UDP-glucose) and its eventual attachment to the aglycone by glycosyltransferase enzymes.

These tracer studies are critical for confirming precursor molecules and understanding the sequence of biosynthetic steps. nih.gov They provide definitive evidence that is often difficult to obtain through purely genetic or enzymatic approaches.

Table 1: Hypothetical Isotopic Labeling Studies for this compound Biosynthesis

| Labeled Precursor | Isotope | Analytical Method | Expected Information |

|---|---|---|---|

| Acetate | ¹³C | NMR, MS | Confirms the polyketide origin of the anthrone core and reveals the chain folding pattern. |

| Glucose | ¹³C, ¹⁴C | NMR, MS, Scintillation Counting | Traces the origin of the C-glycosyl and O-glycosyl sugar moieties. |

Unresolved Aspects in the Biosynthesis of C-Glycosyl Anthrones

Despite significant progress in understanding the biosynthesis of plant secondary metabolites, several aspects of the formation of C-glycosyl anthrones like this compound remain unresolved. One of the most significant knowledge gaps is the precise mechanism and timing of C-glycosylation.

The C-Glycosylation Step: The formation of a carbon-carbon bond between the anomeric carbon of the sugar and the anthrone aglycone is an enzymatically complex reaction. thieme-connect.com Unlike O-glycosylation, which is a common modification, C-glycosylation is more restricted in nature. The specific enzymes responsible, C-glycosyltransferases (CGTs), that catalyze this bond formation in the biosynthesis of most anthrone glycosides have not been isolated or fully characterized. nih.gov While CGTs for other classes of compounds like flavonoids have been identified, their homology and applicability to anthrone substrates are often unclear. nih.gov A central question is whether C-glycosylation occurs early on a polyketide intermediate or later on a fully formed and cyclized anthrone aglycone. thieme-connect.com

Enzymatic Machinery: The complete enzymatic cascade leading from the initial polyketide chain to the final decorated this compound is not fully elucidated. Key enzymes such as the specific polyketide synthase (PKS) responsible for generating the initial backbone, the cyclases that dictate the correct folding and aromatization of the rings, and the oxidoreductases that modify the anthrone core are yet to be functionally characterized in the context of cascaroside biosynthesis. semanticscholar.org

Subcellular Localization and Transport: The location within the plant cell where the different biosynthetic steps occur and how the intermediates and final products are transported and stored remains an area of active investigation. Understanding the compartmentalization of the pathway is crucial for metabolic engineering efforts.

Genetic and Metabolic Engineering for Enhanced this compound Production

Application of CRISPR/Cas Systems for Gene Editing and Pathway Regulation

The advent of CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) technology provides a powerful tool for the targeted genetic modification of medicinal plants to enhance the production of valuable secondary metabolites like this compound. nih.gov This system allows for precise gene editing, including gene knockouts, insertions, and transcriptional regulation, offering several strategies to re-engineer the biosynthetic pathway. frontiersin.orgbioengineer.org

One primary application is the disruption of competing metabolic pathways. By using CRISPR/Cas9 to knock out genes that encode enzymes for pathways branching off from the cascaroside pathway, metabolic flux can be redirected towards the synthesis of the desired compound. nih.gov For instance, if precursors are diverted to produce other, less desirable glycosides, the genes for the responsible glycosyltransferases could be inactivated.

This technology holds significant potential for improving not only the yield but also the quality of active ingredients in medicinal plants by enabling precise control over the expression of key enzymes and transcription factors. frontiersin.org

Strategies for Optimizing Secondary Metabolite Yields in Plant Cell Factories

Plant cell factories, such as cell suspension or hairy root cultures, offer a controlled and sustainable platform for the production of secondary metabolites, independent of geographical and seasonal constraints. researchgate.net Several strategies can be employed to optimize the yield of this compound in such in vitro systems.

Media and Culture Optimization: The composition of the culture medium, including nutrients, precursors, and plant growth regulators, has a profound impact on cell growth and secondary metabolite production. Systematically optimizing factors like sugar concentration, nitrogen source, and phytohormone balance (e.g., auxins and cytokinins) is a fundamental step.

Elicitation: The production of secondary metabolites is often part of a plant's defense response. Elicitors are compounds that trigger these defense responses, leading to enhanced synthesis of target compounds. Both biotic (e.g., fungal cell wall extracts) and abiotic (e.g., heavy metal salts, UV radiation) elicitors can be applied to the cell cultures to stimulate the cascaroside biosynthetic pathway.

Precursor Feeding: Supplying the cell culture with an excess of known biosynthetic precursors can increase the final product yield, provided that precursor availability is a limiting factor. For this compound, feeding with acetate or specific amino acids could potentially boost production.

High-Yielding Cell Line Selection: There is often significant metabolic variation among different cell lines derived from the same plant. A crucial optimization step is to screen numerous cell lines and select those that naturally exhibit high productivity of this compound for further development.

Table 2: Optimization Strategies for this compound in Plant Cell Factories

| Strategy | Approach | Potential Outcome |

|---|---|---|

| Culture Optimization | Varying nutrient, sugar, and phytohormone levels in the growth medium. | Increased biomass and/or specific productivity of this compound. |

| Elicitation | Addition of jasmonic acid, salicylic (B10762653) acid, or fungal extracts to the culture. | Induction of defense pathways, leading to higher accumulation of cascarosides. |

| Precursor Feeding | Supplementing the medium with biosynthetic precursors like acetate. | Overcoming potential bottlenecks in precursor supply to enhance pathway flux. |

| Cell Line Selection | Screening and isolating the most productive cell lines from callus cultures. | Establishing a stable, high-yield production platform. |

Molecular Targets for the Manipulation of Biosynthetic Enzymes and Regulatory Factors

Effective metabolic engineering requires the identification of key molecular targets within the biosynthetic pathway whose manipulation will lead to increased product yield. nih.gov For this compound, these targets include both biosynthetic enzymes and the transcription factors that regulate their expression.

Biosynthetic Enzymes:

C-Glycosyltransferase (CGT): As the C-glycosylation step is unique and potentially rate-limiting, the CGT responsible for attaching the first glucose molecule to the emodin oxanthrone core is a critical target. nih.gov Enhancing its expression or engineering the enzyme for greater efficiency could significantly increase the final yield of glycosylated products.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are often involved in the oxidation and tailoring of the anthrone skeleton. semanticscholar.org Identifying and manipulating the specific CYPs that lead to the correct emodin oxanthrone structure could prevent the formation of undesired byproducts.

Regulatory Factors:

Transcription Factors: The genes encoding biosynthetic enzymes are often co-regulated by specific families of transcription factors (e.g., MYB, bHLH, WRKY). Identifying and overexpressing a master regulatory transcription factor that controls the entire this compound pathway could simultaneously upregulate all the necessary enzymatic steps, providing a powerful method for enhancing production. nih.gov

Manipulating these targets, either individually or in combination using tools like CRISPR/Cas, forms the basis of modern metabolic engineering approaches to enhance the production of valuable plant-derived compounds. nih.gov

Advanced Methodologies for the Isolation and Purification of Cascaroside C

Modern Extraction Techniques for Anthraquinone (B42736) Glycosides from Biological Matrices

The initial step in isolating Cascaroside C involves its extraction from the raw plant material, typically the bark of Rhamnus purshiana (Cascara sagrada). The choice of extraction method significantly impacts the yield and purity of the final product.

Optimized Solvent-Based Extraction Protocols

Conventional solvent extraction remains a fundamental technique for obtaining anthraquinone glycosides. Optimization of these protocols is crucial for maximizing the extraction efficiency of cascarosides.

Initial preparation often involves defatting the ground plant material with solvents like benzene (B151609) or acetone (B3395972) to remove lipids, pigments, and free anthraquinones. Following defatting, exhaustive extraction with methanol (B129727) is a common and effective method. This process can be carried out using percolation or maceration techniques. The resulting methanolic extract, containing a mixture of cascarosides, typically has a solid content of 25-45% by weight.

Further optimization can involve a factorial design approach to systematically evaluate the effects of different solvents (e.g., ethanol (B145695), methanol, or aqueous mixtures), temperatures, and extraction durations. For instance, studies have shown that ethanol is a highly effective solvent for extracting anthraquinones. nih.gov The solid-to-solvent ratio is another critical parameter, with a ratio of 1:20 being identified as optimal in some studies. nih.gov Acid hydrolysis prior to extraction can also significantly increase the yield of anthraquinone aglycones by breaking the glycosidic bonds. nih.gov

A subsequent purification step often involves precipitation. Adding the concentrated methanol extract to boiling isopropyl alcohol, followed by cooling, can lead to the crystallization of cascarosides with yields between 75% and 95%.

Emerging Green Extraction Technologies

In recent years, there has been a shift towards more environmentally friendly and efficient "green" extraction technologies. These methods often offer reduced solvent consumption, shorter extraction times, and improved yields.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. rjptonline.org By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. rjptonline.orgscielo.br SFE is recognized as a simple, fast, and effective method that minimizes the use of organic solvents. rjptonline.org The process is particularly suitable for thermolabile compounds. nih.gov For the extraction of anthraquinones, the use of a co-solvent, such as ethanol, with supercritical CO2 has been explored to enhance efficiency. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (typically 20-2000 kHz) to create cavitation bubbles in the solvent. iscience.innih.gov The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration and mass transfer of the target compounds. nih.govmdpi.com This leads to increased extraction yields in shorter times and at lower temperatures compared to conventional methods. nih.gov Studies have shown that UAE can be optimized by adjusting parameters such as ethanol concentration, solvent volume, ultrasonic power, and extraction time to maximize the yield of bioactive compounds. mdpi.com

High-Resolution Chromatographic Separation Approaches

Following extraction, the crude extract containing a mixture of cascarosides and other compounds requires further purification. High-resolution chromatographic techniques are indispensable for separating the individual cascarosides, including this compound.

High-Performance Countercurrent Chromatography (HPCCC) for Cascarosides A-F Resolution

High-Performance Countercurrent Chromatography (HPCCC) has emerged as a powerful and efficient technique for the preparative isolation of cascarosides. nih.gov This liquid-liquid partition chromatography method avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and allowing for high sample recovery. researchgate.net

Development of Multi-Dimensional HPCCC Strategies

To resolve the complex mixture of cascarosides, multi-dimensional HPCCC strategies have been developed. An off-line two-dimensional HPCCC approach has been successfully employed for the separation of Cascarosides A-F from a n-butanol-soluble extract of cascara sagrada. nih.govresearchgate.netresearchgate.net

In the first dimension, a solvent system of chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) in normal-phase mode is used to fractionate the extract into groups of cascarosides. nih.govresearchgate.netresearchgate.net For example, a 510 mg sample of the n-butanol extract can be resolved into four main fractions containing:

Group I: Cascarosides C and D (71 mg)

Group II: Cascarosides E and F (56 mg)

Group III: Cascaroside A (53 mg)

Group IV: Cascaroside B (31 mg) nih.govresearchgate.netresearchgate.net

The fractions containing mixtures of cascarosides are then subjected to a second-dimensional HPCCC separation. Using a different solvent system, such as ethyl acetate-n-butanol-water (7:3:10, v/v/v, normal-phase mode), allows for the isolation of the individual compounds. nih.govresearchgate.netresearchgate.net From Group I, this second step can yield purified this compound (34 mg) and Cascaroside D (26 mg). nih.govresearchgate.netresearchgate.net

Scalable Preparative HPCCC Methods for Enriched this compound Isolation

HPCCC methods are also scalable for the preparative isolation of larger quantities of specific cascarosides. One-step preparative HPCCC has been developed to isolate significant amounts of Cascarosides A and B from a water-soluble extract of cascara sagrada. nih.govresearchgate.net Using a solvent system of ethyl acetate-n-butanol-water (2:8:10, v/v/v, normal-phase mode), researchers have been able to isolate up to 389 mg of Cascaroside A and 187 mg of Cascaroside B from 2.1 g of extract. nih.govresearchgate.net While this specific example focuses on Cascarosides A and B, the principle demonstrates the scalability of HPCCC for obtaining larger quantities of individual cascarosides, which can be adapted for the targeted isolation of enriched this compound fractions.

Utilization of Advanced Stationary Phases in Column Chromatography (e.g., ODS, Sephadex LH-20, Amberlite XAD-2)

Column chromatography is a cornerstone of natural product isolation. The choice of stationary phase is critical for achieving effective separation. For compounds like this compound, a combination of different stationary phases is often employed sequentially to exploit varying separation mechanisms. nih.govuonbi.ac.kemdpi.com

Octadecyl Silane (ODS)

ODS, or C18, is a reversed-phase stationary phase where long-chain alkyl groups are bonded to a silica (B1680970) support. It is a common choice for the separation of anthraquinones and their glycosides. nih.gov Separation is based on the differential hydrophobic interactions between the analytes and the nonpolar stationary phase. In a typical application, a crude or partially purified extract is passed through an ODS column, and elution is carried out with a polar mobile phase, such as a methanol-water or acetonitrile-water gradient. nih.govresearchgate.net Less polar compounds are retained more strongly, allowing for the fractionation of the extract based on polarity. This technique is frequently used as an initial or intermediate purification step to separate groups of compounds before finer purification. nih.govuonbi.ac.kemdpi.comresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase Type | Reversed-Phase (nonpolar) | nih.gov |

| Separation Mechanism | Hydrophobic interactions. Analytes partition between the polar mobile phase and the nonpolar stationary phase. | nih.govuonbi.ac.kemdpi.com |

| Typical Mobile Phase | Gradient mixtures of methanol/water or acetonitrile/water, often with an acid additive (e.g., phosphoric or acetic acid) to improve peak shape. | nih.gov |

| Application in Workflow | Often used for initial fractionation of crude extracts or as an intermediate purification step for separating compounds of differing polarity. | researchgate.net |

Sephadex LH-20

Sephadex LH-20 is a versatile stationary phase made from hydroxypropylated, cross-linked dextran (B179266), giving it both hydrophilic and lipophilic properties. cytivalifesciences.com This dual nature allows it to be used with a wide range of solvents, from water to methanol and acetone. cytivalifesciences.comresearchgate.netsigmaaldrich.com The separation mechanism on Sephadex LH-20 is a combination of size exclusion and partition chromatography. cytivalifesciences.comresearchgate.net In size-exclusion mode, larger molecules elute first. However, when used with organic solvents, it can also separate compounds based on polarity due to partition effects. In the context of isolating this compound, fractions obtained from a primary chromatographic step (like ODS) can be further purified on a Sephadex LH-20 column to separate closely related glycosides from other phytochemicals like tannins or flavonoids. nih.govuonbi.ac.kemdpi.comresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase Type | Hydroxypropylated, cross-linked dextran gel. | cytivalifesciences.com |

| Separation Mechanism | A combination of molecular sizing (size exclusion) and partition chromatography based on polarity. | cytivalifesciences.comresearchgate.net |

| Typical Mobile Phase | Methanol is commonly used for eluting fractions containing anthraquinone glycosides. | mdpi.com |

| Application in Workflow | Used for fine purification of fractions to separate target glycosides from other classes of compounds (e.g., flavonoids, tannins) and from each other. | nih.govuonbi.ac.kemdpi.com |

Amberlite XAD-2

Amberlite XAD-2 is a nonionic, macroreticular resin composed of a polystyrene-divinylbenzene copolymer. fishersci.com It functions as an adsorbent, capturing organic molecules from aqueous solutions primarily through hydrophobic interactions. fishersci.comnih.gov In the purification of this compound, an aqueous suspension of the initial plant extract can be passed through a column packed with Amberlite XAD-2. researchgate.net The resin adsorbs the anthraquinone derivatives, while more polar, water-soluble substances like sugars pass through. The desired compounds can then be eluted from the resin using an organic solvent like methanol or ethanol. This makes Amberlite XAD-2 an effective tool for the initial cleanup and enrichment of anthraquinone glycosides from a crude aqueous extract. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase Type | Nonionic, macroreticular polystyrene adsorbent resin. | fishersci.com |

| Separation Mechanism | Adsorption of organic molecules from aqueous solutions via hydrophobic and polar interactions. | fishersci.comnih.gov |

| Typical Mobile Phase | Loading is done in an aqueous solution. Elution is performed with an organic solvent such as methanol or ethanol. | researchgate.net |

| Application in Workflow | Used as an early-stage cleanup or enrichment step to capture anthraquinone derivatives from a crude aqueous extract. | researchgate.net |

Preparative Thin-Layer Chromatography (PTLC) in Final Purification Steps

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the final purification of small quantities of a target compound from a complex mixture. nih.govuonbi.ac.ke After multiple column chromatography steps, fractions enriched with this compound may still contain minor impurities, particularly isomeric compounds like Cascaroside D. nih.gov PTLC offers a high-resolution method to achieve the final separation. nih.govuonbi.ac.kemdpi.com

The process involves applying the enriched fraction as a continuous band onto a thick-layer silica gel plate. conicet.gov.ar The plate is then developed in a chamber with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297), methanol, and water. conicet.gov.arscribd.com Cascarosides fluoresce a distinct yellow color under UV light after being sprayed with a reagent like ethanolic potassium hydroxide, allowing for their visualization on the plate. conicet.gov.ar The band corresponding to this compound is carefully scraped from the plate, and the pure compound is then eluted from the silica gel with an appropriate solvent. conicet.gov.ar This method is frequently cited as the terminal step in purification schemes for obtaining highly pure anthraquinone glycosides. nih.govuonbi.ac.kemdpi.com

| Step | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate (preparative thickness). | conicet.gov.ar |

| Mobile Phase | A mixture such as ethyl acetate:methanol:water (e.g., 100:13.5:10 v/v/v). | conicet.gov.ar |

| Application | The enriched fraction is dissolved in a minimal amount of solvent and applied as a narrow band near the bottom of the plate. | conicet.gov.ar |

| Detection | The developed plate is sprayed with a visualization reagent (e.g., 10% ethanolic KOH) and viewed under UV light (365 nm), where cascarosides appear as yellow fluorescent bands. | conicet.gov.arscribd.com |

| Isolation | The fluorescent band corresponding to the target compound is physically scraped from the plate. | conicet.gov.ar |

| Elution | The scraped silica is washed with a polar solvent (e.g., water:methanol) to recover the pure compound, followed by filtration and solvent evaporation. | conicet.gov.ar |

Post-Extraction Processing for Compound Enrichment and Crystallization

Following initial solvent extraction, the resulting crude extract contains a wide array of compounds. To isolate this compound, post-extraction processing steps are essential to enrich the target compound and facilitate its purification and crystallization. A common initial step involves liquid-liquid partitioning. For instance, an 80% methanol extract can be partitioned with solvents like n-butanol. researchgate.net This step serves to enrich the cascarosides in the n-butanol fraction while removing more polar or nonpolar impurities. researchgate.net

| Parameter | Typical Range/Value | Purpose | Reference |

|---|---|---|---|

| Initial Extract | Methanol extract with 25-45% solids by weight. | Starting material for enrichment. | |

| Crystallization Solvent | Boiling Isopropyl Alcohol (IPA). | IPA provides an optimal medium for selective crystallization of cascarosides compared to other alcohols like ethanol or butanol. | |

| Cooling Temperature | 5-30°C (often room temperature). | Induces crystallization of cascaroside solids from the IPA/methanol mixture. | |

| Separation Method | Filtration or centrifugation. | To separate the crystallized cascaroside solids from the mother liquor. | |

| Process Yield | 75-95% (including primary and secondary crops). | Represents the efficiency of the crystallization process in recovering the target compounds. |

State of the Art Analytical Chemistry for Cascaroside C Characterization and Quantification

Chromatographic Quantification Methodologies

Chromatographic methods are the cornerstone for the quantitative analysis of Cascaroside C in various matrices, offering high resolution and precision.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound and other related anthraquinones. researchgate.net This technique allows for the separation of individual compounds from complex mixtures, such as plant extracts. wur.nl The DAD provides spectral information, which aids in peak identification and purity assessment.

Validated HPLC-DAD methods have demonstrated excellent linearity for the quantification of cascarosides, with correlation coefficients (r²) typically exceeding 0.98. researchgate.net The limits of detection (LOD) and quantification (LOQ) for cascarosides are generally in the low µg/mL range, indicating good sensitivity for routine quality control. researchgate.netoup.com For instance, a validated method for related compounds reported LODs between 0.008–0.010 μg/mL and LOQs between 0.029–0.035 μg/mL. researchgate.net

Table 1: Representative HPLC-DAD Validation Parameters for Anthraquinones

| Parameter | Cascaroside A | Cascaroside B | Emodin (B1671224) | Aloe-Emodin (B1665711) |

|---|---|---|---|---|

| Retention Time (min) | 46.62 | 48.32 | 58.75 | 60.45 |

| Linearity (r²) | 0.9898 | 0.9988 | 0.9944 | 0.9954 |

| LOD (μg/mL) | 0.010 | 0.008 | 0.008 | 0.008 |

| LOQ (μg/mL) | 0.035 | 0.029 | 0.029 | 0.029 |

Source: Adapted from Migues et al. (2022) researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govwaters.com This technique combines the superior separation power of UPLC with the precise mass analysis of a tandem mass spectrometer, allowing for the detection of trace amounts of this compound even in complex biological matrices.

LC-MS/MS methods are developed to screen for and confirm the presence of various compounds, including cascarosides, in dietary supplements. nih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for the target analyte. For this compound, a precursor ion [M-H]⁻ at m/z 563.8 and characteristic product ions are monitored. nih.gov Validated UPLC-MS/MS methods exhibit low limits of quantification, often in the range of 1–10 µg/kg, and high accuracy. nih.gov

Table 2: LC-MS/MS Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |

|---|---|---|---|---|

| This compound | 563.8 | 251 | 281 | 443 |

Source: Adapted from Im et al. (2020) nih.gov

Spectroscopic and Spectrometric Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural determination of this compound, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complete Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of complex natural products like this compound. nih.gov Both 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org

Through the use of advanced 2D NMR techniques such as COSY, HSQC, and specific Nuclear Overhauser Effect (NOE) experiments, the conformation and absolute configuration of the two diastereoisomeric pairs of cascarosides (A/B and C/D) have been determined. rsc.org The assignment of the C-10 configuration, a key stereochemical feature, was confirmed based on these detailed NMR studies. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Detailed Fragmentation Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is a key technique for studying the fragmentation patterns of cascarosides, which provides valuable structural information. nih.govucl.ac.be The fragmentation pathways observed in ESI-MS/MS experiments help in the identification and differentiation of related anthrone (B1665570) and oxanthrone derivatives. nih.govresearchgate.net

A critical application of ESI-MS/MS is the differentiation between anthrones (like this compound) and their oxidized counterparts, oxanthrones. nih.govresearchgate.net These two classes of compounds exhibit distinct fragmentation patterns due to their structural differences. nih.govresearchgate.net The presence of an additional hydroxyl group at the C-10 position in oxanthrones leads to characteristic fragmentation pathways, such as McLafferty-type rearrangements in the positive ion mode. nih.gov In the negative ion mode, the loss of the second sugar moiety from oxanthrones results in the formation of a radical fragment, a process not typically observed for anthrones. nih.gov These specific fragmentation behaviors allow for the reliable differentiation of anthrones and oxanthrones in complex mixtures. nih.govresearchgate.net

Application of Vibrational Circular Dichroism (VCD) for Chiral Compound Analysis

Vibrational Circular Dichroism (VCD) has emerged as a powerful spectroscopic technique for the unambiguous determination of the absolute configuration and conformation of chiral molecules in solution. rsc.org Unlike traditional methods such as X-ray crystallography, VCD does not require the crystallization of the analyte, and it avoids the need for chemical derivatization, which is often a prerequisite for NMR-based methods like the Mosher's method. spark904.nl This makes VCD particularly well-suited for the structural elucidation of natural products like this compound, which may be difficult to crystallize or may be altered by derivatizing agents.

The fundamental principle of VCD lies in the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nlrsc.org While enantiomers exhibit identical infrared (IR) absorption spectra, their VCD spectra are mirror images, equal in magnitude but opposite in sign. spark904.nl This phenomenon arises from the interaction of circularly polarized light with the vibrational transitions of the chiral molecule. For a molecule as complex as this compound, with multiple stereocenters, VCD provides a sensitive probe of its three-dimensional structure.

The application of VCD to determine the absolute configuration of a chiral natural product involves a comparative analysis of the experimental VCD spectrum with theoretical spectra calculated for all possible stereoisomers. researchgate.netresearchgate.net These theoretical spectra are generated using quantum chemical calculations, typically based on Density Functional Theory (DFT). researchgate.net The process involves a thorough conformational analysis to identify all significantly populated conformers of the molecule in solution. researchgate.net The calculated VCD spectra of these conformers are then Boltzmann-averaged to produce a final theoretical spectrum for each enantiomer. The absolute configuration of the analyte is assigned by identifying the theoretical spectrum that best matches the experimental one. researchgate.net

The stereochemical complexity of cascarosides, which are anthrone C-glycosides, makes VCD an invaluable tool. usp.br Specifically, the stereochemistry at the C-10 position of the anthrone core in cascarosides is often not stereospecific in nature, leading to the presence of both (10R) and (10S) diastereomers within the same plant source. usp.br VCD spectroscopy, in conjunction with computational analysis, can effectively differentiate between these diastereomers and elucidate the absolute configuration of each chiral center in the molecule, including those in the sugar moieties. usp.br

Table 1: Key Aspects of VCD Analysis for Chiral Compounds

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nlbruker.com | Provides a unique spectral fingerprint for the specific 3D structure of this compound. |

| Instrumentation | A Fourier Transform Infrared (FT-IR) spectrometer equipped with a polarization modulation module (e.g., a photoelastic modulator). bruker.com | Enables the measurement of weak VCD signals, which are typically 10⁻⁴ to 10⁻⁵ times the intensity of IR absorption bands. bruker.combruker.com |

| Sample Requirements | The compound must be chiral and in solution. No crystallization or derivatization is needed. spark904.nl | Ideal for this compound, which may be an amorphous solid or difficult to derivatize without degradation. |

| Data Analysis | Comparison of the experimental VCD spectrum with quantum chemically calculated spectra for possible stereoisomers. researchgate.netresearchgate.net | Allows for the unambiguous assignment of the absolute configuration of all stereocenters in this compound. |

| Key Advantages | - Non-destructive.

Chemometric Approaches in Comprehensive Cascaroside Profiling

The analysis of complex botanical extracts, such as those from Rhamnus purshiana containing this compound, presents a significant analytical challenge due to the presence of numerous structurally related compounds. frontiersin.orgnih.gov Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful solution for the comprehensive profiling and quality control of such extracts. frontiersin.orgnih.gov By combining advanced analytical techniques with multivariate statistical analysis, chemometric approaches can be used to create a detailed chemical fingerprint of the cascaroside content, authenticate the botanical material, and identify potential adulterants. frontiersin.orgresearchgate.net

A typical chemometric workflow for the profiling of cascarosides begins with the acquisition of chemical data from the extract using a high-resolution separation technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). researchgate.netwur.nl This provides a chromatogram or "fingerprint" that represents the chemical composition of the sample. For cascaroside analysis, HPLC methods are employed to separate the various cascarosides (A, B, C, D, etc.), aloins, and their corresponding aglycones like emodin and aloe-emodin. researchgate.net

The complex datasets generated from these analyses are then subjected to multivariate statistical methods. frontiersin.org Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reveal clustering of samples based on their chemical similarities or differences. frontiersin.orgresearchgate.net For instance, PCA can differentiate between Rhamnus purshiana samples from different geographical origins or those that have been processed differently based on variations in their cascaroside profiles. researchgate.net Hierarchical Cluster Analysis (HCA) is another method used to visualize the similarities between samples, often presented as a dendrogram. researchgate.net These techniques can effectively highlight the batch-to-batch consistency or variability of cascara extracts.

Furthermore, chemometric models can be developed for quantitative purposes. Techniques like Partial Least Squares (PLS) regression can be used to build predictive models that correlate the spectral or chromatographic data with the concentration of specific cascarosides or the total hydroxyanthracene derivative content. uspbpep.com This approach can serve as a rapid quality control tool, reducing the need for extensive and time-consuming traditional assays. conicet.gov.ar The integration of these chemometric tools provides a holistic view of the chemical profile of cascaroside-containing extracts, ensuring their quality, authenticity, and consistency. frontiersin.orgnih.gov

Total Synthesis and Semi Synthetic Strategies for Cascaroside C

Theoretical and Practical Considerations in the Total Chemical Synthesis of Complex C-Glycosides

The total synthesis of C-glycosides is a formidable task primarily due to the challenge of forming the carbon-carbon bond between the anomeric carbon of the sugar and the aglycone. numberanalytics.com Unlike O-glycosides, the C-glycosidic bond is resistant to enzymatic and acid-catalyzed hydrolysis, a feature that makes these compounds attractive as stable drug candidates but complicates their synthesis. bingol.edu.tr

A primary hurdle is achieving stereoselectivity at the anomeric center. numberanalytics.com The absence of the anomeric effect, which helps control stereochemistry in O-glycosylation, means that the formation of the C-glycosidic bond can often lead to a mixture of α and β anomers. rsc.org Developing methods that yield a single desired stereoisomer is a major focus of research. acs.org

Several strategies have been developed to address these challenges, each with its own set of practical considerations. numberanalytics.com These methods can be categorized based on the type of reaction used to form the crucial C-C bond. researchgate.net

Key Synthetic Strategies for C-Glycoside Formation

| Synthetic Strategy | Description | Key Challenges |

|---|---|---|

| Nucleophilic Substitution | Involves the displacement of a leaving group (e.g., halide, triflate) at the anomeric position by a carbon nucleophile. numberanalytics.com | Requires careful selection of the nucleophile and reaction conditions to control stereoselectivity and avoid side reactions. |

| Cross-Coupling Reactions | Employs transition-metal catalysts (e.g., Palladium) to couple an anomeric halide or triflate with an organometallic reagent. numberanalytics.comrsc.org | Catalyst resilience, functional group tolerance, and achieving high stereoselectivity are significant considerations. rsc.org |

| Radical-Mediated Reactions | Utilizes radical species to form the C-C bond, often starting from precursors like glycosyl sulfinates. numberanalytics.comacs.org | Controlling the reactivity of the radical species and ensuring selective bond formation can be difficult. |

| Rearrangement Reactions | Involves intramolecular rearrangements, such as the Claisen or Wittig rearrangement, to form the C-glycosidic linkage in a concerted pathway. researchgate.net | The substrate must be specifically designed to undergo the desired rearrangement, limiting the general applicability of the method. |

Recent advancements focus on developing more efficient and environmentally friendly catalytic methods, including those using transition-metal catalysts like palladium and cobalt, to improve stereocontrol and reduce waste. numberanalytics.comrsc.orgchinesechemsoc.org

Semi-Synthetic Derivatization from Abundantly Available Natural Anthraquinone (B42736) Precursors

Given the complexities of total synthesis, a more practical approach for generating analogues of Cascaroside C is through the semi-synthetic modification of abundant natural precursors. bingol.edu.tr The aglycone of this compound is a derivative of chrysophanol (B1684469), an anthraquinone that can be isolated from various plant species, including those of the Rheum and Rubia genera. bingol.edu.trresearchgate.netresearchgate.net These naturally occurring anthraquinones, such as emodin (B1671224) and aloe-emodin (B1665711), serve as valuable starting materials or "precursors" for chemical synthesis. bingol.edu.trnih.gov

This strategy involves isolating the anthraquinone core from a natural source and then chemically attaching the desired glycosyl unit. This circumvents the difficult process of constructing the polycyclic aromatic system from scratch. Researchers have successfully synthesized new semi-synthetic anthraquinone derivatives from emodin and aloe-emodin isolated from rhubarb (Rheum ribes), demonstrating the feasibility of this approach to increase bioactivity and create novel compounds. bingol.edu.trnih.gov

A significant advantage of semi-synthesis is the ability to use biologically derived molecules as chiral scaffolds to guide the stereochemistry of subsequent reactions. mdpi.comnih.gov Chirality, or the "handedness" of a molecule, is crucial for its biological function. Natural products are typically produced as single, pure enantiomers. researchgate.net

In the context of this compound synthesis, a carbohydrate molecule itself can serve as a "chiral synthon" or "chiral building block". benthamdirect.com By starting with a sugar of a known, defined stereochemistry, chemists can exert control over the formation of new chiral centers during the synthesis. This strategy is a cornerstone of modern organic synthesis, allowing for the creation of complex, three-dimensional molecules with high precision. mdpi.com The synthesis of compound collections based on natural product scaffolds is a promising strategy for drug discovery, as it generates molecules with high sp³ character and structural complexity, features often associated with biological activity. nih.gov

To generate a wider variety of this compound analogues, chemical synthesis can be powerfully combined with biological engineering in approaches known as chemobiosynthesis and mutasynthesis. nih.govportico.org These techniques merge the flexibility of chemical synthesis with the unparalleled efficiency and stereoselectivity of natural biosynthetic machinery. researchgate.net

Mutasynthesis involves the following key steps:

Gene Mutation: The gene responsible for producing a key precursor (a "mutasynthon") in the natural biosynthetic pathway of the target molecule is deleted or inactivated in a microorganism. researchgate.net

Feeding of Analogues: The mutant organism, which can no longer produce the natural product, is fed a chemically synthesized analogue of the missing precursor. researchgate.net

Biosynthetic Elaboration: The organism's remaining active enzymes process the synthetic analogue, incorporating it into the final molecular structure to create a new, non-natural derivative. portico.orgresearchgate.net

This approach has been successfully used to create analogues of numerous complex natural products. researchgate.net By exploiting the ability of biological systems to generate complex chiral molecules, which are then elaborated by synthetic chemistry, a vast molecular diversity can be achieved. nih.gov This "new semi-synthetic" approach holds significant promise for creating libraries of novel anthraquinone glycosides for biological screening and drug development.

Comparative Biochemical and Biological Profiling of Cascarosides

Structural Comparisons and Stereochemical Differences among Cascarosides A, B, C, D, E, and F

Cascarosides are complex natural products characterized as anthrone (B1665570) C,O-diglucosides. Their fundamental structure consists of an anthrone core, which is a reduced form of an anthraquinone (B42736), linked to two separate glucose units. One glucose molecule is attached via an O-glycosidic bond, typically at the C-8 position, while the other is attached via a more robust C-glycosidic bond at the C-10 position. uomustansiriyah.edu.iq

The primary source of diversity among cascarosides A, B, C, D, E, and F lies in two key areas: the substitution pattern on the anthrone aglycone (the non-sugar portion) and the stereochemistry at the C-10 chiral center. The cascarosides are grouped into three pairs of diastereomers, with each pair sharing a common aglycone but differing in the spatial orientation at C-10. rsc.orgdokumen.pub

Cascarosides A and B are isomers based on an aloe-emodin (B1665711) anthrone aglycone. dokumen.pub They are C-10 epimers, where Cascaroside A has the (10S) configuration and Cascaroside B has the (10R) configuration. rsc.orgclinicalgate.com

Cascarosides C and D are isomers derived from a chrysophanol (B1684469) anthrone aglycone (also referred to as 11-deoxyaloin). dokumen.pubfliphtml5.com Similar to the first pair, they are C-10 epimers. Based on spectroscopic and chemical data, Cascaroside C possesses the (10S) configuration, making it the stereochemical analog of Cascaroside A, while Cascaroside D has the (10R) configuration, analogous to Cascaroside B. rsc.orgnih.gov

Cascarosides E and F form the third diastereomeric pair, built upon an emodin (B1671224) anthrone aglycone. researchgate.net Following the established pattern, Cascaroside F is the (10S)-epimer, and Cascaroside E is the (10R)-epimer. ncats.ionih.govnih.gov

This subtle yet critical difference in stereochemistry at a single carbon atom leads to distinct three-dimensional structures, which in turn influences their physical properties, such as optical rotation, and their biological interactions.

Table 1: Structural and Stereochemical Properties of Cascarosides

| Cascaroside | Aglycone Type | C-10 Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) |

| Cascaroside A | Aloe-emodin | (10S) | C₂₇H₃₂O₁₄ | 580.53 |

| Cascaroside B | Aloe-emodin | (10R) | C₂₇H₃₂O₁₄ | 580.53 |

| This compound | Chrysophanol | (10S) | C₂₇H₃₂O₁₃ | 564.53 nih.govncats.io |

| Cascaroside D | Chrysophanol | (10R) | C₂₇H₃₂O₁₃ | 564.53 ncats.io |

| Cascaroside E | Emodin | (10R) | C₂₇H₃₂O₁₄ | 580.53 nih.govnih.gov |

| Cascaroside F | Emodin | (10S) | C₂₇H₃₂O₁₄ | 580.53 ncats.ionih.gov |

Note: The molecular formula and weight for Cascarosides A, B, E, and F are identical due to the isomeric nature of their respective aglycones (aloe-emodin and emodin are isomers).

Comparative Analysis of Cellular Activities and Mechanistic Variations between Cascaroside Isomers and Analogs

The structural variations among cascaroside isomers and their related analogs, such as the parent aglycones, translate into significant differences in their cellular activities and mechanisms of action.

Research indicates that glycosylation plays a crucial role in modulating the toxicity of the anthranoid core. Studies comparing the cytotoxicity of cascarosides to their aglycones (e.g., aloe-emodin, emodin) have found that the glycosylated forms, such as Cascaroside A, are generally less cytotoxic. infobibos.com.brsemanticscholar.org The presence of the sugar moieties appears to reduce the inherent toxicity of the anthraquinone structure. infobibos.com.br

In an evaluation against various cancer cell lines, cascarosides demonstrated lower toxicity compared to the crude plant extract from which they were isolated, suggesting that other compounds in the extract may contribute more significantly to cytotoxicity or act synergistically. infobibos.com.br When comparing the isomers, one study on HL-60 leukemia cells found variations in cytotoxicity among cascarosides A, B, C, and D, with Cascaroside B showing the highest toxicity of the group, followed by A, D, and then C, which was the least toxic. infobibos.com.br This highlights that both the aglycone structure (aloe-emodin vs. chrysophanol) and the C-10 stereochemistry influence cellular response. infobibos.com.bruu.nl

Furthermore, the mechanism of action appears to differ between the glycosides and their free aglycone forms. For instance, treatment of Caco-2 cells with single aglycones like emodin resulted in increased intracellular reactive oxygen species (ROS) and DNA damage, activating DNA repair pathways. nih.gov In contrast, whole plant extracts containing cascarosides primarily modulated pathways related to the negative regulation of apoptosis and cell proliferation, indicating a different and potentially more complex molecular mechanism. nih.gov The laxative effect of cascarosides is attributed to the stimulation of colonic motility, and the specific anthraquinone structure of each isomer influences its potency.

Table 2: Comparative Cytotoxicity (IC₅₀) of Cascarosides in HL-60 Cells

| Compound | IC₅₀ (µM/mL) | Relative Cytotoxicity Ranking |

| Cascaroside B | 20.63 | 1 (Most Cytotoxic) |

| Cascaroside A | 103.9 | 2 |

| Cascaroside D | 103.1 | 3 |

| This compound | 743.7 | 4 (Least Cytotoxic) |

Data sourced from a cytotoxicity study on HL-60 cells. infobibos.com.br

Biochemical Stability and Bioactivity Contrasts between C-Glycosides and O-Glycosides

Cascarosides are ideal molecules for studying the contrasting properties of C- and O-glycosidic bonds, as they possess both. A glycosidic bond links a sugar to another molecule, the aglycone. In an O-glycoside, this linkage is a C-O-C bond, whereas in a C-glycoside, it is a direct and more stable C-C bond. epdf.pub

This structural difference has profound implications for the biochemical stability and, consequently, the bioactivity of these compounds. The O-glycosidic bond is susceptible to hydrolysis by acids, bases, and enzymes, such as the β-glycosidases present in the human gut. epdf.pubkarger.com In contrast, the C-C bond of a C-glycoside is highly resistant to this type of chemical or enzymatic cleavage. uomustansiriyah.edu.iq

For anthraquinone glycosides, this difference in stability is central to their mechanism of action as laxatives. When ingested, the intact cascaroside molecule is hydrophilic enough to be transported, largely unabsorbed, through the small intestine to the colon. nih.govkarger.com In the large intestine, the local bacterial flora readily hydrolyzes the labile O-glycosidic bond at the C-8 position. karger.comnih.gov This cleavage releases the sugar and a more active anthrone C-glycoside metabolite (e.g., aloin (B1665253) or its chrysophanol analog). karger.comnih.gov

The stability of the remaining C-glycosidic bond is crucial. This bond protects the anthrone from rapid degradation and ensures the active metabolite persists in the colon to exert its effect. uomustansiriyah.edu.iq It is the anthrone form, not the oxidized anthraquinone, that is considered the primary active species for laxation. karger.comnih.gov Studies have shown that anthrone C-glycosides are less readily absorbed from the gastrointestinal tract than free anthraquinones, which may limit systemic exposure and potential toxicity. nih.gov This targeted release of the active aglycone in the colon, governed by the differential stability of the O- and C-glycosidic bonds, is a classic example of how glycosylation can function as a pro-drug delivery mechanism. nih.govnih.gov

Future Directions in Cascaroside C Research

Integration of Multi-Omics Technologies for Comprehensive Systems-Level Understanding

A holistic, systems-level understanding of how Cascaroside C is produced in nature and how it interacts with biological systems requires the integration of multiple "omics" disciplines. frontlinegenomics.comquanticate.com A multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular processes at play. frontlinegenomics.comnih.gov This strategy moves beyond studying single components in isolation, aiming to understand the complex interplay within a biological system. nih.gov

Genomics and Transcriptomics: The starting point for a systems-level analysis is the genome of the source organism, Rhamnus purshiana. Sequencing its genome would allow for the identification of biosynthetic gene clusters responsible for producing the anthraquinone (B42736) core structure and the subsequent glycosylation steps that form this compound. Transcriptomic analysis (studying all RNA transcripts) can then reveal which genes in these clusters are expressed under different conditions, providing clues about the regulation of cascaroside biosynthesis. mdpi.com

Proteomics: Proteomics, the large-scale study of proteins, can identify the specific enzymes (e.g., glycosyltransferases) that catalyze the attachment of sugar moieties to the anthrone (B1665570) aglycone to form this compound. frontlinegenomics.comnih.gov By understanding the structure and function of these proteins, researchers can gain insight into the stereospecificity of the glycosidic bonds, which are crucial for the compound's biological activity. vulcanchem.com

Metabolomics: Metabolomics provides a snapshot of all the small-molecule metabolites, including this compound and its precursors and degradation products, within the plant or in a biological system after administration. nih.gov This is critical for understanding the metabolic fate of this compound and identifying the active metabolites that are ultimately responsible for its physiological effects. uoanbar.edu.iq

By integrating these data sets, researchers can build comprehensive models of the biosynthetic pathways and the compound's mechanism of action. nih.gov This approach can help identify bottlenecks in production, discover novel related compounds, and provide a more accurate understanding of its function within complex biological environments like the gut microbiome. quanticate.comnih.gov

| Omics Field | Objective | Key Information Gained | Potential Impact on this compound Research |

|---|---|---|---|

| Genomics | Analyze the complete DNA set of Rhamnus purshiana. frontlinegenomics.com | Identification of biosynthetic gene clusters for anthraquinones. rsc.org | Foundation for metabolic engineering and synthetic biology approaches. |

| Transcriptomics | Study gene expression patterns related to cascaroside production. nih.gov | Understanding the regulation of biosynthetic pathways. | Optimization of plant cultivation or engineered host conditions for higher yield. |

| Proteomics | Identify and characterize all proteins involved in synthesis. frontlinegenomics.com | Elucidation of enzymatic functions, particularly glycosyltransferases. | Enables targeted enzyme engineering for chemoenzymatic synthesis. |

| Metabolomics | Profile all metabolites, including this compound and its derivatives. nih.gov | Mapping of metabolic networks and identification of active metabolites. | Understanding the compound's mechanism of action and its interactions in biological systems. |

Advanced Synthetic Biology and Chemoenzymatic Approaches for Sustainable and Targeted Production

The reliance on harvesting bark from Rhamnus purshiana presents challenges for the sustainable and standardized production of this compound. hc-sc.gc.ca Advanced synthetic biology and chemoenzymatic methods offer promising alternatives for a consistent and environmentally friendly supply. genscript.com

Synthetic Biology: Synthetic biology involves engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to function as "cell factories" for producing valuable compounds. frontiersin.orgnih.gov By transferring the identified biosynthetic genes from Rhamnus purshiana into these microbes, it is possible to produce this compound or its precursors through fermentation. frontiersin.org This approach offers several advantages, including scalability, consistency, and independence from geographical and seasonal variations in the plant source. genscript.com Engineering the host's metabolic pathways can further enhance the yield and purity of the final product. nih.gov

Chemoenzymatic Synthesis: This approach combines the strengths of traditional chemical synthesis and enzymatic catalysis. vulcanchem.com While chemical synthesis can efficiently create the core anthrone structure, achieving the correct stereochemistry of the glycosidic linkages is often difficult. Enzymes, particularly glycosidases and glycosyltransferases, can catalyze these specific reactions with high stereoselectivity. vulcanchem.com A chemoenzymatic strategy could involve the chemical synthesis of the aglycone (the non-sugar part) followed by one or more enzymatic steps to attach the glucose moieties, ensuring the formation of the biologically active isomer. vulcanchem.comsci-hub.se This method provides a high degree of control over the final product structure.

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Extraction | Isolation from the bark of Rhamnus purshiana. conicet.gov.ar | Established process, yields a mixture of natural compounds. | Unsustainable harvesting, batch-to-batch variability, complex purification. hc-sc.gc.ca |

| Synthetic Biology | Engineering microbes to produce the compound via fermentation. frontiersin.org | Sustainable, scalable, consistent yield, potential for novel derivatives. genscript.com | Complex pathway engineering, low initial yields, host toxicity. nih.gov |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic steps. vulcanchem.com | High stereoselectivity, precise control over final structure, high purity. | Enzyme stability and cost, multi-step process can be complex. |

Development of Novel Analytical Probes and High-Throughput Assays for this compound and its Metabolites

Advancing the research on this compound requires more sophisticated analytical tools to detect and quantify the compound and its metabolites in complex biological samples. While methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-established for analyzing cascarosides, future efforts will likely focus on developing more sensitive, specific, and rapid detection methods. researchgate.netfitoterapiabrasil.com.brresearchgate.net

Novel Analytical Probes: The development of molecular probes, such as fluorescently labeled antibodies or aptamers that bind specifically to this compound, could enable real-time imaging of the compound's distribution in cells and tissues. This would provide unprecedented insight into its absorption, metabolism, and interaction with cellular targets. Vibrational circular dichroism (VCD) is another powerful technique that can be used to determine the absolute configuration of complex molecules like cascarosides in solution, complementing data from traditional methods. usp.brrsc.org

High-Throughput Assays: To screen for new biological activities or to study the effects of a large number of this compound analogs, high-throughput screening (HTS) assays are essential. These could include cell-based assays that use reporter genes to measure the activation of specific signaling pathways or biochemical assays that monitor the inhibition of target enzymes. Developing such assays would dramatically accelerate the pace of research, allowing scientists to quickly evaluate the therapeutic potential of this compound and its derivatives for various conditions. mdpi.com Furthermore, improved methods for quantifying cascarosides and their metabolites in food supplements and herbal products are needed to ensure safety and proper dosage. mdpi.com

Q & A

Q. How to identify knowledge gaps in this compound research using systematic review tools?

- Methodological Answer : Use databases like PubMed and SciFinder with search terms "this compound AND (bioactivity OR synthesis)". Screen abstracts for recurring limitations (e.g., lack of in vivo data). Apply PRISMA frameworks to map evidence and prioritize understudied areas (e.g., immunomodulatory pathways) .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Q. What frameworks ensure hypothesis robustness in mechanistic studies of this compound?

- Methodological Answer : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “this compound inhibits NF-κB via IKKβ phosphorylation blockade in macrophages.” Validate with siRNA knockdowns and phosphoproteomics. Pre-register hypotheses on platforms like OSF to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.